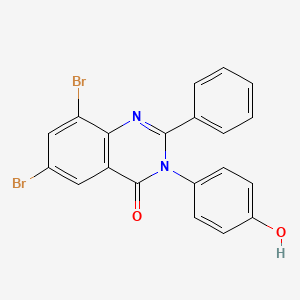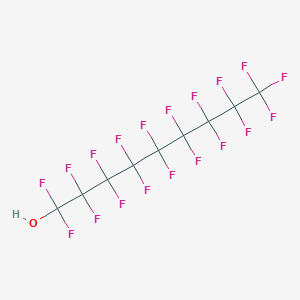
Nonadecafluorononan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadecafluorononan-1-ol is a highly fluorinated alcohol with the chemical formula C9H2F19OH . This compound is part of the perfluoroalkyl alcohol family, characterized by the presence of multiple fluorine atoms attached to the carbon chain. The extensive fluorination imparts unique properties to the compound, such as high thermal stability, chemical inertness, and hydrophobicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonadecafluorononan-1-ol can be synthesized through several methods, including:
Electrochemical Fluorination: This method involves the electrochemical fluorination of nonan-1-ol in the presence of hydrogen fluoride. The process results in the substitution of hydrogen atoms with fluorine atoms.
Direct Fluorination: Another approach is the direct fluorination of nonan-1-ol using elemental fluorine under controlled conditions. This method requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrochemical fluorination. This method is preferred due to its efficiency and ability to produce high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common due to the stability of the fluorinated carbon chain.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Substitution: Various perfluorinated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Nonadecafluorononan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and in the synthesis of other perfluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of water and oil-repellent coatings, as well as in the manufacture of specialty polymers.
Mécanisme D'action
The mechanism of action of nonadecafluorononan-1-ol is primarily related to its ability to interact with biological membranes and proteins. The extensive fluorination enhances its hydrophobicity, allowing it to integrate into lipid bilayers and alter membrane properties. Additionally, the compound can interact with specific molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Perfluorooctanol: Another perfluorinated alcohol with a shorter carbon chain.
Perfluorodecanol: Similar structure but with a longer carbon chain.
Comparison:
Thermal Stability: Nonadecafluorononan-1-ol exhibits higher thermal stability compared to perfluorooctanol due to its longer carbon chain.
Chemical Inertness: The chemical inertness of this compound is comparable to that of perfluorodecanol, making it suitable for similar applications.
Hydrophobicity: this compound has higher hydrophobicity than perfluorooctanol, enhancing its effectiveness in applications requiring water repellency.
Propriétés
Numéro CAS |
85758-72-1 |
|---|---|
Formule moléculaire |
C9HF19O |
Poids moléculaire |
486.07 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononan-1-ol |
InChI |
InChI=1S/C9HF19O/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)29/h29H |
Clé InChI |
BJQAZYVRQDZLHN-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


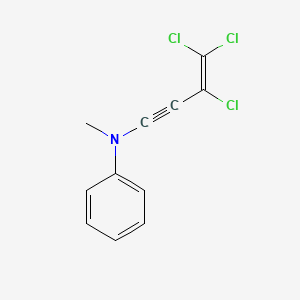
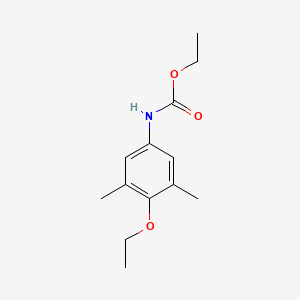
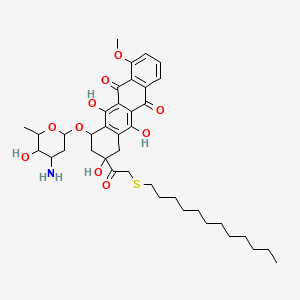
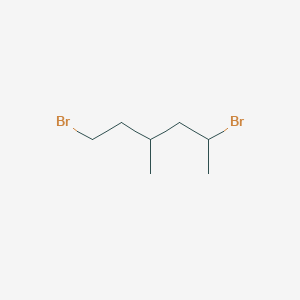
![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)
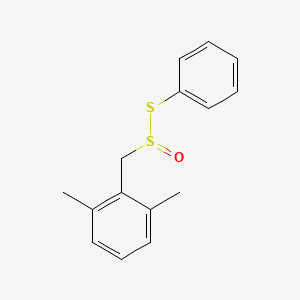
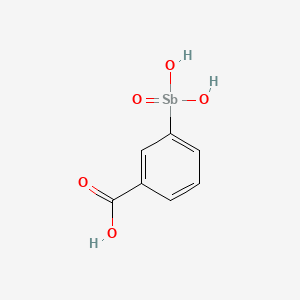
![Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride](/img/structure/B14407442.png)
![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
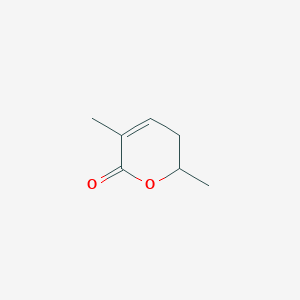

![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)
